molecular formula C8H15NO B2487624 2-(Oxan-4-yl)cyclopropan-1-amine CAS No. 1251104-77-4

2-(Oxan-4-yl)cyclopropan-1-amine

Cat. No.: B2487624
CAS No.: 1251104-77-4
M. Wt: 141.214
InChI Key: NCIXPZLRUSGIQE-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to an oxane (tetrahydropyran) ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the oxane ring and the amine group. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The oxane ring can be introduced through a ring-closing reaction, and the amine group can be added via nucleophilic substitution or reductive amination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Oxan-4-yl)cyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring can introduce strain and rigidity into the molecule, affecting its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    1-(Oxan-2-yl)cyclopropan-1-amine: Similar structure but with the oxane ring attached at a different position.

    Cyclopropane derivatives: Compounds with cyclopropane rings and various functional groups.

Uniqueness

2-(Oxan-4-yl)cyclopropan-1-amine is unique due to the specific positioning of the oxane ring and the amine group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(oxan-4-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIXPZLRUSGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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